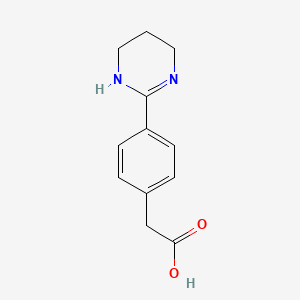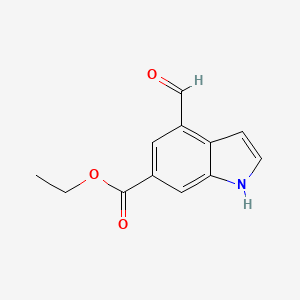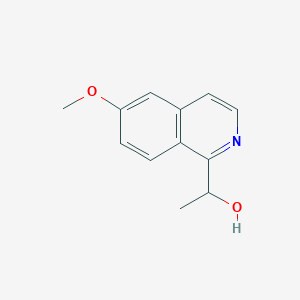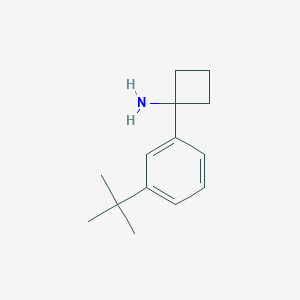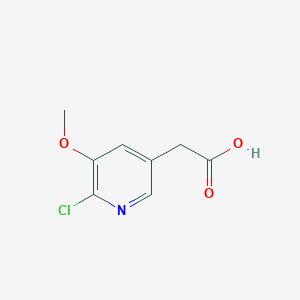
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, and an acetic acid moiety attached to the 3-position of the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(6-Hydroxy-5-methoxypyridin-3-yl)acetic acid.
Reduction: Formation of 2-(5-Methoxypyridin-3-yl)acetic acid.
Substitution: Formation of 2-(6-Amino-5-methoxypyridin-3-yl)acetic acid or 2-(6-Mercapto-5-methoxypyridin-3-yl)acetic acid.
科学研究应用
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(6-Chloro-5-methoxypyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
2-(6-Chloro-5-methoxypyridin-3-yl)methanol: Similar structure but with a hydroxymethyl group instead of an acetic acid moiety.
2-(6-Chloro-5-methoxypyridin-3-yl)amine: Similar structure but with an amino group instead of an acetic acid moiety.
Uniqueness
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid is unique due to the presence of both a chloro and methoxy group on the pyridine ring, combined with an acetic acid moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC 名称 |
2-(6-chloro-5-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-6-2-5(3-7(11)12)4-10-8(6)9/h2,4H,3H2,1H3,(H,11,12) |
InChI 键 |
YBZQYFPNFONVGG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=CC(=C1)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











